Ginsenoside Rc

Descripción general

Descripción

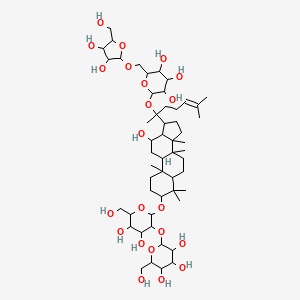

Ginsenoside Rc is one of the major Ginsenosides from Panax ginseng . It enhances GABA receptor A (GABAA)-mediated ion channel currents and inhibits the expression of TNF-α and IL-1β . It is a bioactive constituent of the plant genus Panax ginseng and belongs to the class of protopanaxadiol-type saponins . It plays an important role in disease prevention due to its potential physiological activity .

Synthesis Analysis

A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Ginsenoside Rc, in white and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) . The mobile phase of water and methanol containing 0.1% formic acid and HSS T3 C18 analytical column was used for the chromatographic separation .

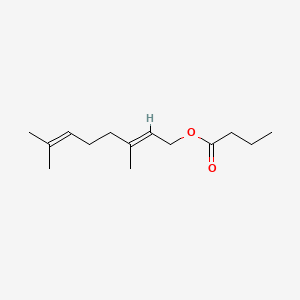

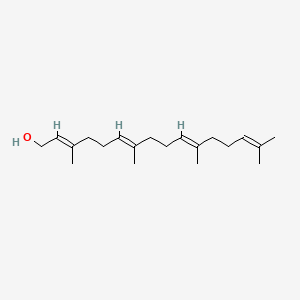

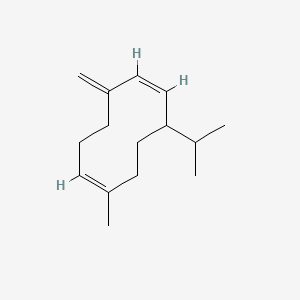

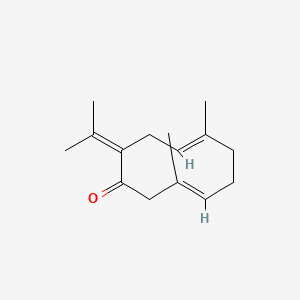

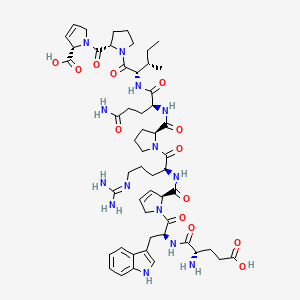

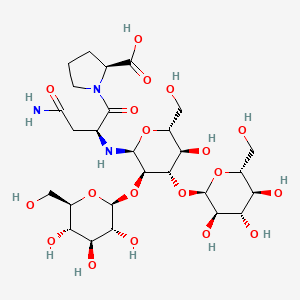

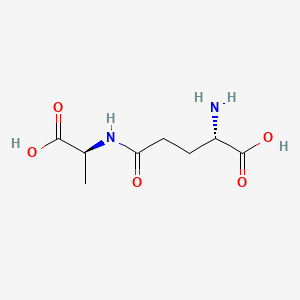

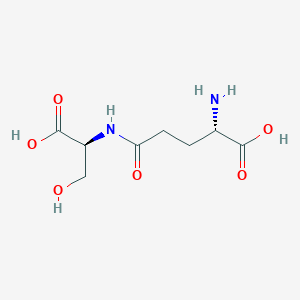

Molecular Structure Analysis

The molecular structure of Ginsenoside Rc is complex and includes a variety of functional groups . The structure is characterized by a dammarane skeleton, which is a type of triterpenoid .

Chemical Reactions Analysis

Ginsenoside Rc has been shown to undergo various chemical reactions. For example, a β-glucosidase from Armillaria mellea mycelia was found to hydrolyze Ginsenoside Rc, producing Ginsenoside Rd and compound Mc1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ginsenoside Rc include a melting point of 201–203°C, a boiling point of 1011.8 ± 65.0°C, a density of 1.38 ± 0.1 g/cm^3, and an acidity coefficient of 12.85 ± 0.70 .

Aplicaciones Científicas De Investigación

Glucose Uptake and Anti-Diabetic Potential : Ginsenoside Rc enhances glucose uptake in C2C12 myotubes, suggesting potential anti-diabetic properties. This effect is attributed to the activation of an insulin-independent AMPK signaling pathway, suggesting its use as a natural anti-diabetic agent (Lee et al., 2010).

Anti-Adipogenic Activity : It has been found to exhibit anti-adipogenic activity on 3T3-L1 adipocytes, reducing lipid accumulation and down-regulating major transcription factors of the adipogenesis pathway, like PPARγ and C/EBPα. This suggests its potential in modulating adipose tissue mass (Yang & Kim, 2015).

Anti-Inflammatory Effects : Ginsenoside Rc exerts anti-inflammatory actions by suppressing specific signaling pathways in activated macrophages and other cells, highlighting its potential therapeutic use in inflammatory disorders (Yu et al., 2016).

Oxidative Stress Modulation : Studies have shown that Ginsenoside Rc modulates key signaling pathways and suppresses oxidative stress, suggesting its role in cellular metabolism and response to oxidative stress (Kim et al., 2014).

Protection Against Myocardial Injury : Ginsenoside Rc has demonstrated protective effects against acute cold exposure-induced myocardial injury in rats, suggesting its potential use in preventing heart-related injuries due to environmental stressors (Xue et al., 2021).

Bone Formation and Osteoporosis : Research indicates that Ginsenoside Rc promotes bone formation in ovariectomy-induced osteoporosis and osteogenic differentiation, potentially through the Wnt/β-catenin signaling pathway (Yang et al., 2022).

- skin care ingredient for anti-photoaging and barrier function protection (Oh et al., 2017).

Neuroprotective Effects : Ginsenoside Rc has been shown to have neuroprotective effects, particularly in the context of oxygen-glucose deprivation/reperfusion injury. This suggests its potential application in treating neurological disorders or injuries (Huang et al., 2021).

Antioxidative and Anti-Inflammatory in Myocardial Ischemia : Ginsenoside Rc exhibits protective effects in myocardial ischemia through antioxidative and anti-inflammatory actions, suggesting its potential in treating heart-related disorders (Shi et al., 2022).

Safety And Hazards

Direcciones Futuras

Future research on Ginsenoside Rc could focus on its potential as a treatment for muscle loss and weakness . Additionally, its effects on bone remodeling could be explored for novel drug development .

Relevant Papers

Several papers have been published on Ginsenoside Rc, including studies on its promotion of bone formation in ovariectomy-induced osteoporosis , its attenuation of myocardial ischaemic injury , and its pharmacological properties .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28-,29+,30-,31+,32-,33-,34+,35+,36-,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPEKQWFDWQLI-LUQKBWBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911542 | |

| Record name | Ginsenoside Rc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rc | |

CAS RN |

11021-14-0 | |

| Record name | Ginsenoside Rc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11021-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011021140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K83B0L786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.